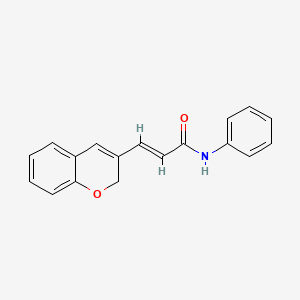

(2E)-3-(2H-chromen-3-yl)-N-phenylprop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2E)-3-(2H-chromen-3-yl)-N-phenylprop-2-enamide is a compound that belongs to the class of organic compounds known as chromenes. Chromenes are characterized by a benzopyran ring system, which is a fusion of a benzene ring and a pyran ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-chromen-3-yl)-N-phenylprop-2-enamide typically involves the condensation of 3-formylchromone with aniline in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(2E)-3-(2H-chromen-3-yl)-N-phenylprop-2-enamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as dihydro derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl or chromenyl rings, to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Applications De Recherche Scientifique

(2E)-3-(2H-chromen-3-yl)-N-phenylprop-2-enamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.

Medicine: Explored for its potential therapeutic applications, including as a myeloperoxidase inhibitor and in the treatment of chronic diseases associated with oxidative stress.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mécanisme D'action

The mechanism of action of (2E)-3-(2H-chromen-3-yl)-N-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. For example, as a myeloperoxidase inhibitor, the compound binds to the active site of the enzyme, preventing the formation of reactive oxygen species. This inhibition can reduce oxidative stress and inflammation, providing potential therapeutic benefits.

Comparaison Avec Des Composés Similaires

Similar Compounds

(E)-2-Hydroxy-α-aminocinnamic acids: These compounds share structural similarities with (2E)-3-(2H-chromen-3-yl)-N-phenylprop-2-enamide and exhibit similar biological activities, such as antioxidant properties.

Chromone derivatives: Other chromone derivatives also possess similar chemical structures and biological activities.

Uniqueness

This compound is unique due to its specific combination of a chromenyl ring and a phenylprop-2-enamide moiety. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for various scientific research applications.

Activité Biologique

The compound (2E)-3-(2H-chromen-3-yl)-N-phenylprop-2-enamide , also referred to as a cinnamamide derivative, has garnered attention for its potential biological activities, particularly in the context of anticonvulsant properties. This article delves into the compound's biological activity, focusing on its efficacy in seizure models, safety profiles, and underlying mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a chromenyl moiety linked to a phenyl group through an enamide functional group. This structure is pivotal in determining its biological activity.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of this compound, particularly in various animal models of epilepsy. The following table summarizes key findings regarding its efficacy:

The compound demonstrated significant anticonvulsant activity across multiple seizure models, suggesting its potential as a therapeutic agent for epilepsy.

The mechanism by which this compound exerts its effects involves interaction with several molecular targets. Notably, studies indicate that it may influence:

- GABA_A receptors : Enhancing inhibitory neurotransmission.

- Serotonergic receptors : Modulating mood and seizure thresholds.

- Vanilloid receptor (TRPV1) : Involved in pain and neurogenic inflammation pathways.

These interactions contribute to the compound's ability to reduce seizure frequency and severity.

Safety Profile

Safety evaluations have shown that this compound exhibits low cytotoxicity in cell lines such as HepG2 and H9c2, with no observed mutagenic effects in Ames tests at concentrations up to 100 µM. This favorable safety profile is essential for its consideration as a lead compound for further development in epilepsy treatment .

Case Studies

Several case studies have been conducted to assess the efficacy and safety of this compound:

- Study on Anticonvulsant Efficacy : In a controlled trial using the Frings audiogenic seizure-susceptible mouse model, this compound significantly reduced seizure incidence at a dosage of 13.21 mg/kg .

- Chronic Seizure Model : In chronic models, the compound was effective in preventing the development of seizures when administered at doses ranging from 57–115 mg/kg, demonstrating both anticonvulsant and antiepileptogenic potential .

Propriétés

IUPAC Name |

(E)-3-(2H-chromen-3-yl)-N-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c20-18(19-16-7-2-1-3-8-16)11-10-14-12-15-6-4-5-9-17(15)21-13-14/h1-12H,13H2,(H,19,20)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLZTRBHFVBSSO-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C=CC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=CC2=CC=CC=C2O1)/C=C/C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.